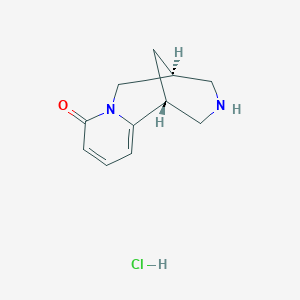

Cytisine hydrochloride

Vue d'ensemble

Description

Cytisine is an alkaloid with partial agonist activity at the α4β2 nicotinic acetylcholine receptor used to aid smoking cessation . It is naturally derived from the Fabaceae family of plants including the genera Laburnum and Cytisus . It has been used as a smoking cessation treatment since 1964 . Cytisine is a partial nicotinic acetylcholine agonist with a half-life of 4.8 hours .

Synthesis Analysis

Cytisine has been a subject of intensive pharmacological research to explore its impact on the nicotinic acetylcholinergic receptors . Several strategies have been developed for the synthesis of Cytisine and its derivatives . Synthetic approaches include the formation of (±)-CYT from bipyridines, synthesis of (+)-CYT using chiral pools and the use of microorganisms to synthesize (-)-CYT .Molecular Structure Analysis

Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The molecular formula of Cytisine is C11H14N2O .Chemical Reactions Analysis

Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The very weak retention of cytisine causes it to be eluted together with the components of biological matrices .Physical and Chemical Properties Analysis

Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The molecular formula of Cytisine is C11H14N2O .Applications De Recherche Scientifique

Neurological and Non-Neurological Disease Research

Cytisine has shown potential in the treatment of neurological and non-neurological diseases. Its ability to interact with different nAChR subtypes in various areas of the central and peripheral nervous systems has implications for neuroprotection and the regulation of mood, food intake, motor activity, and the autonomic and cardiovascular systems. The development of structurally modified cytisine derivatives has led to new compounds with biological activities mediated by targets other than nAChRs (Gotti & Clementi, 2021).

Anticancer Activity

Research on halogenated N-benzylcytisine derivatives has revealed promising antiproliferative activities against selected cancer cell lines, such as lung and neuroepithelioma cancers. These derivatives exhibit lower cytotoxicity compared to cisplatin, a commonly used anticancer drug, suggesting their potential as alternative therapeutic agents (Przybył et al., 2019).

Endoplasmic Reticulum Stress in Cancer Treatment

Cytisine induces endoplasmic reticulum (ER) stress caused by calcium overload in HepG2 cells, a liver cancer cell line. This finding indicates that cytisine can induce the ER stress-mediated apoptotic pathway, activating proteins such as CHOP, JNK, and caspase-4, and has potential as a new target compound for treating liver cancer (Yu et al., 2018).

Molecular and Physicochemical Analysis

Studies have also focused on understanding the physicochemical properties of cytisine. For instance, research on cytisine's basicity, solvation, and theoretical determination as a tool for bioavailability prediction has been conducted. This includes analyzing its acidic dissociation constant and Gibbs free energy of solvation in different environments, providing insights into its solubility and permeability (Pieńko et al., 2016).

Extraction and Detection in Clinical Medicine

The extraction and detection of cytisine in biological materials are crucial for its application in clinical medicine and forensic toxicology. Developing efficient extraction techniques from natural sources and analytical identification methods will enable its broader use in experimental and clinical pharmacology (Bartusik-Aebisher et al., 2019).

Mécanisme D'action

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction . Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts .

Safety and Hazards

Cytisine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Orientations Futures

Cytisine became available in the UK in January 2024 . The NCSCT have written a briefing to help practitioners prepare for helping their clients quit using cytisine . They will continue to develop resources as they gain more experience and expertise in the use of cytisine . A new study published in Addiction has found that cytisine, a low-cost, generic stop-smoking aid that has been used in Eastern Europe since the 1960s, increases the chances of successful smoking cessation by more than two-fold compared with placebo and may be more effective than nicotine replacement therapy .

Propriétés

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPHEBIGWBCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975875 | |

| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744212-71-3, 6047-01-4 | |

| Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=744212-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6-Hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

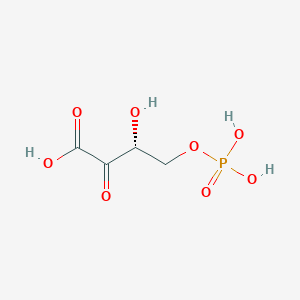

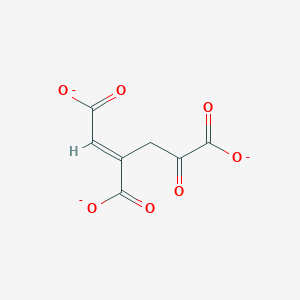

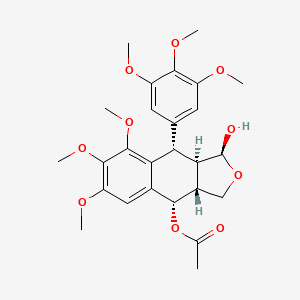

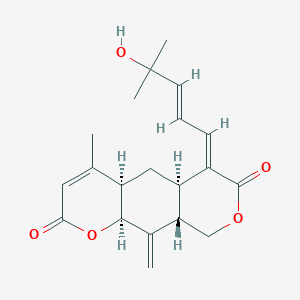

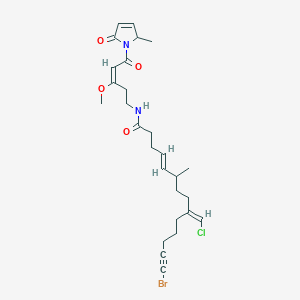

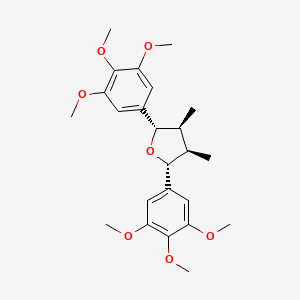

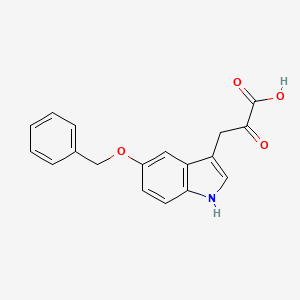

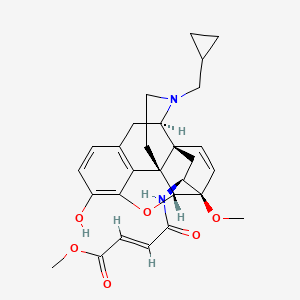

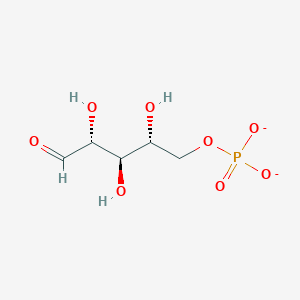

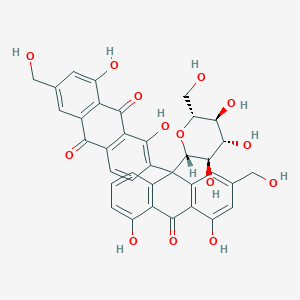

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9R,10S,13S,14S)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1259115.png)

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)